molecular formula C10H22Cl2N2O2 B6351792 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate CAS No. 2368828-44-6

2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate

Cat. No.: B6351792
CAS No.: 2368828-44-6
M. Wt: 273.20 g/mol
InChI Key: NWRJERULKWDNGJ-UHFFFAOYSA-N
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Description

2-Methyl-2,8-diazaspiro[55]undecan-3-one dihydrochloride hydrate is a chemical compound with the molecular formula C10H18N2O·2HCl·H2O It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out in an aqueous medium at room temperature to ensure the formation of the hydrate form.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques to obtain the desired hydrate form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride
  • 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride

Uniqueness

2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate is unique due to its specific spiro structure and the presence of both diaza and ketone functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-methyl-2,8-diazaspiro[5.5]undecan-3-one;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.2ClH.H2O/c1-12-8-10(5-3-9(12)13)4-2-6-11-7-10;;;/h11H,2-8H2,1H3;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRJERULKWDNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCCNC2)CCC1=O.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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